![molecular formula C43H51N3O11 B12414336 Rifaximin-d6](/img/structure/B12414336.png)
Rifaximin-d6
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Overview
Description
Rifaximin-d6 is a deuterated form of rifaximin, an orally administered, semi-synthetic, nonsystemic antibiotic derived from rifamycin SV. It is characterized by its antibacterial activity, which is achieved by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting bacterial RNA synthesis and cell growth . The compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rifaximin involves the reaction between rifamycin O and 2-amino-4-methylpyridine. Rifamycin O is the oxidized form of rifamycin B, a fermentation product from the microorganism Amycolatopsis mediterranei . The process includes reacting fortimicin O with excessive 2-amino-4-picolyl for 20-24 hours at 35-45°C using ethanol as a solvent. Anhydrous potassium carbonate is then added, followed by crystallization and filtration to obtain the final product .
Industrial Production Methods
The industrial production of rifaximin is based on the same synthetic route but optimized for large-scale manufacturing. The process is designed to be efficient, environmentally friendly, and cost-effective, with high yield and low consumption of reagents .
Chemical Reactions Analysis
Types of Reactions
Rifaximin-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pharmacokinetic Studies
Rifaximin-d6 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of rifaximin in human subjects. The incorporation of stable isotopes allows for precise tracking of the drug's behavior in the body without interfering with its pharmacological effects.
- Case Study : A study developed a validated liquid chromatography-electrospray ionization method using this compound as an internal standard. This method demonstrated consistent and reproducible results for analyzing rifaximin levels in biological samples, thereby enhancing the reliability of pharmacokinetic data collection .
Microbiome Research
This compound is employed in microbiome research to examine its effects on gut microbiota composition and function. Given that rifaximin has minimal impact on the overall gut microbiome compared to traditional antibiotics, researchers use this compound to investigate its selective antimicrobial properties.
- Research Findings : Studies have shown that rifaximin can effectively reduce pathogenic bacteria while preserving beneficial gut flora. The use of this compound allows for detailed tracking of these changes in microbial populations during treatment .
Clinical Applications
This compound is also significant in clinical settings, particularly for gastrointestinal disorders. It has been explored for its efficacy in treating conditions such as irritable bowel syndrome (IBS), small intestinal bacterial overgrowth (SIBO), and portal systemic encephalopathy (PSE).
- Clinical Trials : In a randomized controlled trial involving patients with IBS, those treated with rifaximin exhibited a symptom improvement rate of 36.4% over ten weeks. The study highlighted that patients who received this compound showed significant reductions in abdominal discomfort and bloating .
Safety and Efficacy Studies
The safety profile of this compound is well-established, making it a preferred choice in various therapeutic regimens. Its use in combination therapies has been evaluated to enhance treatment outcomes while minimizing side effects.
- Combination Therapy Case : A patient with recurrent functional gastrointestinal symptoms was treated with this compound alongside tegaserod and probiotics. The combination therapy resulted in significant symptom relief without adverse effects, demonstrating the potential for this compound to enhance therapeutic efficacy when used with other agents .
Environmental Monitoring
This compound is also utilized in environmental studies to monitor antibiotic residues in food products, particularly animal-origin foods. The stable isotope labeling aids in accurate detection and quantification.
Mechanism of Action
Rifaximin-d6 exerts its effects by inhibiting RNA synthesis in susceptible bacteria. It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, blocking translocation and stopping transcription . This mechanism is similar to that of rifaximin, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Rifaximin-d6 is compared with other similar compounds, such as:
Rifampin: Another rifamycin derivative with systemic absorption and broader applications.
Nalidixic acid: An antimicrobial agent with different mechanisms and spectrum of activity.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum and different mechanism of action .
This compound is unique due to its nonsystemic nature, minimal absorption, and targeted action within the gastrointestinal tract, making it suitable for treating localized infections with fewer side effects .
Properties
Molecular Formula |
C43H51N3O11 |
---|---|
Molecular Weight |
791.9 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-28,29,31-trideuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-30-(trideuteriomethyl)-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate |
InChI |
InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13+/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1/i1D3,14D,16D,18D |
InChI Key |
NZCRJKRKKOLAOJ-AGFYBHHASA-N |
Isomeric SMILES |
[2H]C1=C(N2C3=C(C4=C5C(=C(C6=C4C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)NC3=C5O)\C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C2C(=C1C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C |
Origin of Product |
United States |
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